molecular formula C7H8F2O3 B2780272 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2503207-76-7

4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2780272
CAS No.: 2503207-76-7
M. Wt: 178.135
InChI Key: LQIJIWDRQHCHKV-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2503207-76-7) is a sophisticated saturated carbocyclic building block designed for advanced medicinal and agrochemical research. This compound features the 2-oxabicyclo[2.1.1]hexane scaffold, which has been identified as a superior bioisostere for ortho-substituted phenyl rings . Replacing flat aromatic rings with this three-dimensional, F(sp3)-rich structure is a proven strategy to escape "flatland" and improve the physicochemical properties of lead compounds . This substitution can dramatically enhance water solubility and reduce lipophilicity, which are critical for optimizing metabolic stability and bioavailability . Research has demonstrated that integrating the 2-oxabicyclo[2.1.1]hexane core into the structure of marketed agrochemicals, such as fluxapyroxad and boscalid, successfully retains biological activity while conferring these improved properties . The presence of the difluoromethyl group offers additional opportunities for modulating electronic properties, metabolic stability, and membrane permeability. The carboxylic acid functional group provides a versatile handle for further synthetic elaboration via coupling reactions to amides or esters, enabling its integration into larger, more complex molecules. This compound is intended for use as a key synthetic intermediate in discovery chemistry programs. It is supplied with guaranteed high purity and consistency. Handle with appropriate care in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O3/c8-4(9)6-1-7(2-6,5(10)11)12-3-6/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIJIWDRQHCHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves difluoromethylation processes. One common method is the use of difluorocarbene reagents, which react with suitable precursors to introduce the difluoromethyl group . Photocatalytic methods, such as [2+2] cycloaddition, are also employed to construct the bicyclic framework .

Industrial Production Methods: Industrial production of this compound may involve scalable difluoromethylation techniques, utilizing metal-based catalysts to ensure high yield and purity . The precise conditions, including temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes classical acid-derived reactions, forming derivatives for drug discovery and materials science:

Reaction Type Reagents/Conditions Products Applications Key Findings
Esterification Methanol/H<sup>+</sup> or DCC/DMAPMethyl ester derivativesProdrug synthesisEsterification preserves the bicyclic core while improving lipophilicity .
Amidation EDCl/HOBt with aminesAmide derivativesBioactive compound synthesisAmidation retains metabolic stability in drug candidates (e.g., lomitapide analogs) .
Salt Formation NaOH or K<sub>2</sub>CO<sub>3</sub>Sodium or potassium saltsSolubility enhancementSalts exhibit improved aqueous solubility for formulation .

Bicyclic Ring-Opening Reactions

The strained 2-oxabicyclo[2.1.1]hexane core undergoes controlled ring-opening under acidic or nucleophilic conditions:

Conditions Mechanism Products Selectivity
Acidic Hydrolysis H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>ODiol derivativesCleavage at the ether oxygen .
Nucleophilic Attack NaI/THF or Grignard reagentsSubstituted diols or alkylated productsRegioselectivity depends on steric effects .
  • Example : Treatment with NaI in tetrahydrofuran (THF) induces ring-opening via nucleophilic attack, forming iodinated diols .

Difluoromethyl Group Reactivity

The -CF<sub>2</sub>H group participates in hydrogen bonding and influences electronic properties:

Reaction Type Conditions Outcome Impact on Bioactivity
Hydrogen Bonding Polar solvents (e.g., DMSO)Enhanced binding to enzyme active sitesImproves target selectivity in drug design .
Electrophilic Fluorination Selectfluor<sup>®</sup> or NFSIFluorine substitution at adjacent positionsAlters metabolic stability .

Oxidation and Reduction

While the carboxylic acid is oxidation-resistant, the bicyclic framework undergoes redox reactions:

Process Reagents Products Notes
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>OKetone derivatives (rare)Limited due to bicyclic stability .
Reduction LiAlH<sub>4</sub> or NaBH<sub>4</sub>Alcohol derivativesPartial reduction observed .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 153°C, forming CO<sub>2</sub> and fluorinated byproducts .

  • Photolytic Degradation : UV exposure induces radical-mediated ring-opening, generating cyclobutene derivatives .

Key Mechanistic Insights

  • Ring-Opening Selectivity : Strain relief drives regioselective cleavage at the ether oxygen, with the difluoromethyl group directing nucleophilic attack .

  • Acid-Base Behavior : The carboxylic acid (pK<sub>a</sub> ≈ 3.5) facilitates pH-dependent solubility and salt formation .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry, particularly for designing metabolically stable therapeutics. Further studies are needed to explore its catalytic applications and novel derivatization pathways .

Scientific Research Applications

Synthetic Applications

4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive compounds.

Table 1: Synthetic Applications of this compound

ApplicationDescription
Medicinal Chemistry Used as a scaffold for designing new drugs due to its structural similarity to aromatic compounds, providing insights into bioisosterism .
Fluorinated Compounds The difluoromethyl group enhances metabolic stability and lipophilicity, making it suitable for drug development .
Functionalization Can undergo various functional group transformations, facilitating the synthesis of complex molecules .

Biological Applications

The compound has been explored for its potential as a saturated bioisostere of the ortho-substituted phenyl ring, which can improve the physicochemical properties of existing drugs.

Case Study: Replacement of Benzene in Drugs

Recent studies have demonstrated that replacing the benzene ring in certain drugs with the bicyclic structure of this compound can lead to improved pharmacological profiles:

  • Benzocaine Analogue : A saturated analogue of Benzocaine was synthesized, showing altered solubility and metabolic stability compared to the original compound .
  • Buclizine Analogue : Similarly, modifications to Buclizine resulted in a compound with distinct biological activity, highlighting the potential for developing new therapeutic agents based on this bicyclic framework .

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, influencing various biochemical pathways . The bicyclic structure provides rigidity, which can improve the compound’s stability and efficacy in biological systems .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its combination of a difluoromethyl group and a rigid bicyclic framework. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS No. 2503207-76-7) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, synthesis, and implications in drug design, supported by data tables and recent research findings.

  • Molecular Formula : C7H8F2O3
  • Molecular Weight : 178.13 g/mol
  • IUPAC Name : this compound
  • Purity : 95%

The compound functions as a bioisostere for ortho-substituted phenyl rings, which are commonly found in many bioactive compounds. The incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold can improve the physicochemical properties of drugs, such as solubility and metabolic stability, thus enhancing their efficacy and reducing side effects .

Case Studies

  • Antihypertensive Agents : Research has indicated that derivatives of 2-oxabicyclo[2.1.1]hexanes show promise as antihypertensive agents by mimicking the action of existing drugs while offering improved pharmacokinetic profiles .
  • Agrochemical Applications : The compound has been synthesized as an analogue of agrochemicals like fluxapyroxad and boscalid, demonstrating effective fungicidal activity while maintaining lower toxicity levels .
  • Antibacterial Properties : In studies involving phthalylsulfathiazole, a known antibacterial agent, modifications with the bicyclic scaffold resulted in enhanced antibacterial activity against resistant strains .

Synthesis Approaches

The synthesis of this compound can be achieved through several methods:

  • Iodocyclization Reactions : This method allows for the construction of diverse 2-oxabicyclo[2.1.1]hexanes from readily available allyl alcohols, facilitating the introduction of various functional groups .
  • Phosphine Catalysis : A novel approach combines phosphine catalysis with photocatalysis to yield structurally distinct derivatives efficiently .

Data Table: Biological Activity Overview

Activity Type Compound/Analogue Effectiveness Reference
AntihypertensiveFluxapyroxad analogueImproved pharmacokinetics
AntibacterialPhthalylsulfathiazole analogueEnhanced activity
FungicidalBoscalid analogueEffective against fungi

Recent Research Findings

Recent studies have focused on validating the biological efficacy of 2-oxabicyclo[2.1.1]hexanes as bioisosteres:

  • A study published in Angewandte Chemie highlighted the structural similarities between these compounds and traditional phenyl rings, suggesting that they can effectively replace them in various bioactive molecules without compromising activity .
  • Another research effort demonstrated that compounds incorporating this bicyclic structure exhibited improved microsomal stability and reduced efflux compared to their traditional counterparts, indicating potential for better drug development outcomes .

Q & A

Basic: What are the key synthetic strategies for 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step routes , starting with cycloaddition reactions to form the bicyclo[2.1.1]hexane framework. For example, photochemical [2+2] cycloadditions or iodocyclization reactions are employed to construct the strained bicyclic system . The difluoromethyl group is introduced via nucleophilic substitution or fluorination reactions under controlled conditions (e.g., using Selectfluor®). Key optimizations include:

  • Temperature control (e.g., cryogenic conditions for cycloadditions).
  • Solvent selection (polar aprotic solvents like DMF for fluorination).
  • Catalyst use (e.g., palladium catalysts for cross-coupling steps).
    Purification often requires HPLC or recrystallization to achieve >95% purity.

Advanced: How can structural ambiguities in the bicyclo[2.1.1]hexane core be resolved experimentally and computationally?

Answer:
X-ray crystallography is the gold standard for resolving stereochemical uncertainties in the bicyclic framework . For dynamic systems, VT-NMR (variable-temperature NMR) can reveal conformational flexibility. Computational methods like density functional theory (DFT) are used to predict bond angles (e.g., φ1, φ2) and validate geometric parameters against crystallographic data . Discrepancies between calculated and observed structures may indicate strain or non-covalent interactions requiring further analysis.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR confirm the difluoromethyl group and bicyclic structure. 19F^{19}\text{F} NMR is critical for tracking fluorination efficiency .
  • IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm1^{-1}) and O-H bonds.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration and ring strain .

Advanced: How does the difluoromethyl group influence reactivity compared to non-fluorinated analogs?

Answer:
The electron-withdrawing nature of the difluoromethyl group increases acidity of the carboxylic acid (pKa ~2.5–3.0) and stabilizes adjacent carbocations during substitution reactions . This group also enhances metabolic stability in bioactivity studies by resisting oxidative degradation. Comparative studies with non-fluorinated analogs show reduced electrophilicity but improved pharmacokinetic properties .

Basic: What are the primary challenges in achieving enantiomeric purity during synthesis?

Answer:
The bicyclo[2.1.1]hexane core’s inherent strain complicates chiral resolution. Strategies include:

  • Chiral auxiliaries : Temporarily introduce stereochemical control during cycloaddition.
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in fluorination steps .
  • Chromatography : Chiral HPLC columns (e.g., CHIRALPAK®) separate enantiomers post-synthesis.
    Yield losses (~20–30%) are common due to racemization under acidic/basic conditions .

Advanced: How can conflicting bioactivity data in enzymatic assays be systematically addressed?

Answer:
Discrepancies often arise from:

  • Assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO) affecting enzyme activity.
  • Compound stability : Hydrolysis of the carboxylic acid group under physiological conditions.
    Mitigation strategies:
  • Orthogonal assays (e.g., fluorescence-based vs. radiometric).
  • Pre-incubation stability studies (monitor degradation via LC-MS).
  • Control experiments with known inhibitors to validate assay reproducibility .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Models binding poses in enzyme active sites.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time (e.g., GROMACS).
  • QSAR models : Relate structural features (e.g., logP, polar surface area) to bioactivity.
    Validation against experimental IC50_{50} values is critical. For example, docking studies with serotonin receptors highlight the role of the bicyclic core in mimicking aromatic pharmacophores .

Advanced: How does this compound serve as a bioisostere for aromatic rings in drug design?

Answer:
The 2-oxabicyclo[2.1.1]hexane core mimics ortho-substituted benzene rings in spatial geometry (distance d3.6d \approx 3.6 Å vs. 3.0–3.1 Å in benzene) while reducing metabolic liabilities . Key advantages:

  • Improved solubility due to the oxygen atom.
  • Reduced π-π stacking , minimizing off-target interactions.
    Case studies in angiotensin II receptor antagonists demonstrate comparable potency to benzene-containing drugs .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature : Store at –20°C to prevent hydrolysis of the carboxylic acid.
  • Moisture : Use desiccants (e.g., silica gel) to avoid hydration of the bicyclic ether.
  • Light : Protect from UV exposure to prevent photodegradation of the difluoromethyl group.
    Stability assays (e.g., accelerated aging at 40°C/75% RH) confirm >90% purity retention over 6 months .

Advanced: How can researchers validate the compound’s role in modulating enzyme kinetics?

Answer:

  • Enzyme kinetics assays : Measure KmK_m and VmaxV_{max} changes (e.g., via Michaelis-Menten plots).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry.
  • X-ray crystallography : Resolve ligand-enzyme co-crystal structures to identify interaction hotspots.
    For example, studies with cytochrome P450 isoforms reveal competitive inhibition mechanisms via carboxylate coordination to heme iron .

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